molecular formula C7H6Cl2N2O2 B6255452 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine CAS No. 5305-44-2

4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine

Cat. No.: B6255452
CAS No.: 5305-44-2
M. Wt: 221
InChI Key:
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Description

4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine is a heterocyclic compound that contains both chlorine and dioxolane functional groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the dioxolane group. One common method involves the reaction of 4,6-dichloropyrimidine with 1,3-dioxolane under specific conditions to achieve the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by the incorporation of the dioxolane group. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The dioxolane ring can be hydrolyzed to form corresponding diols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation can produce pyrimidine N-oxides .

Scientific Research Applications

4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antiviral and anticancer drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine involves its interaction with specific molecular targets. The chlorine atoms and dioxolane ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with nucleic acid synthesis and function, making it a candidate for antiviral and anticancer research .

Comparison with Similar Compounds

Similar Compounds

    4,6-dichloropyrimidine: Lacks the dioxolane group but shares the pyrimidine core.

    5-(1,3-dioxolan-2-yl)pyrimidine: Similar structure but without the chlorine atoms.

    4-chloro-5-(1,3-dioxolan-2-yl)pyrimidine: Contains only one chlorine atom.

Uniqueness

4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine is unique due to the presence of both chlorine atoms and the dioxolane ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

5305-44-2

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221

Purity

95

Origin of Product

United States

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